
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Overview
Description
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9, molecular formula: C₁₂H₁₂F₂O₄) is a benzoic acid derivative featuring cyclopropylmethoxy and difluoromethoxy substituents at the 3- and 4-positions, respectively. It is a white crystalline solid with a molecular weight of 258.22 g/mol and a melting point of 130–135°C . The compound is a critical intermediate in synthesizing roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its synthesis typically involves copper-catalyzed hydroxylation of 4-hydroxy-3-iodobenzoic acid, followed by alkylation and oxidation steps, achieving yields up to 96% under optimized conditions .
Biological Activity
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and fibrosis. This article provides a comprehensive overview of the biological activity of DGM, including its mechanisms of action, experimental findings, and potential therapeutic applications.
DGM is a benzoic acid derivative characterized by a cyclopropylmethoxy group and a difluoromethoxy substituent. It serves as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in treating chronic obstructive pulmonary disease (COPD) and asthma . The synthesis involves the reaction of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde with sulfamic acid in glacial acetic acid, yielding DGM with a high purity .
DGM exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Transforming Growth Factor-β (TGF-β) : DGM has been shown to attenuate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 lung epithelial cells. This process is crucial in fibrosis development, where epithelial cells lose their characteristics and gain migratory and invasive properties .
- Modulation of Protein Expression : Treatment with DGM results in decreased expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and other proteins associated with fibrosis. Concurrently, it enhances the expression of E-cadherin, a protein that helps maintain epithelial integrity .
- Phosphorylation Pathways : DGM reduces the phosphorylation levels of Smad2/3, which are key mediators in TGF-β signaling pathways. This suggests that DGM interferes with TGF-β signaling, thereby mitigating its fibrotic effects .
Biological Activity Overview
The biological activity of DGM can be summarized in the following table:
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of EMT | Suppresses fibrosis in lung cells | Reduces TGF-β signaling and fibrotic markers |
Anti-inflammatory effects | Decreases inflammatory cytokines | Inhibits PDE4 activity, elevating cAMP levels |
Modulation of apoptosis | Induces apoptosis in fibrotic cells | Alters protein expression related to survival |
Case Studies and Experimental Findings
- In Vitro Studies : In cell-based assays, DGM demonstrated significant inhibition of TGF-β1-induced EMT, highlighting its potential as an anti-fibrotic agent. The study showed that at concentrations around 10 μM, DGM effectively reduced the expression levels of fibrotic markers .
- In Vivo Studies : An animal model using bleomycin-induced pulmonary fibrosis revealed that DGM treatment significantly alleviated lung fibrosis symptoms. The compound reduced collagen deposition and improved lung function parameters compared to control groups .
- Comparative Studies : When compared to other benzoic acid derivatives, DGM exhibited superior activity in modulating EMT and reducing fibrosis markers. For instance, while other derivatives showed minimal effects on cathepsins B and L activation, DGM was notably effective .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid, and what are the critical reaction conditions?
The compound is synthesized as a key intermediate in the production of Roflumilast. A validated method involves:
- Step 1 : Condensation of a benzaldehyde derivative with chlorodifluoromethane using NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water mixture to form 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
- Step 2 : Oxidation of the aldehyde intermediate with NaClO₂ and sulfamic acid in acetic acid to yield the benzoic acid derivative. Reaction temperatures (e.g., reflux conditions) and stoichiometric ratios of oxidizing agents are critical to achieving >95% purity .
Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?
- NMR spectroscopy (¹H and ¹³C) to verify substitution patterns (e.g., cyclopropylmethoxy and difluoromethoxy groups).
- HPLC-MS for purity assessment, particularly when used as a reference standard in pharmaceutical analysis. USP-grade standards require >98% purity .
- Melting point determination (reported range: 169–171°C for structurally similar 4-(difluoromethoxy)benzoic acid derivatives) .
Q. What are the solubility and stability considerations for this compound under laboratory storage conditions?
- Solubility: Limited solubility in water; typically dissolved in polar aprotic solvents (e.g., DMSO, THF) for biological assays.
- Stability: Store at 2–8°C in airtight containers to prevent hydrolysis of the difluoromethoxy group. Degradation products may include fluorinated phenols or benzoic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CAS Registry Numbers (162401-62-9 vs. 162401-69-6) for this compound?
The CAS number 162401-62-9 corresponds to the free acid form, while 162401-69-6 refers to its sodium salt or a related derivative. Cross-referencing with USP standards (e.g., Roflumilast-related Compound D) and verifying via mass spectrometry or elemental analysis is essential to avoid misidentification .
Q. What strategies are effective in optimizing the oxidation step during synthesis to minimize byproducts?
- Controlled pH : Maintain acidic conditions (pH 3–4) during NaClO₂ oxidation to suppress over-oxidation.
- Catalyst use : Addition of catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enhances selectivity for the carboxylic acid over ketone byproducts.
- Reaction monitoring : Real-time HPLC tracking ensures intermediate conversion efficiency >90% .
Q. How does the compound’s structure influence its role as a PDE4 inhibitor intermediate in Roflumilast?
The cyclopropylmethoxy and difluoromethoxy groups enhance lipophilicity, improving blood-brain barrier penetration. The benzoic acid moiety facilitates conjugation with the pyridinylamine pharmacophore, critical for PDE4 binding affinity. Structure-activity relationship (SAR) studies show that fluorination increases metabolic stability .
Q. What methods are employed to analyze trace impurities in pharmaceutical-grade batches of this compound?
- LC-TOF/MS : Identifies impurities at ppm levels, such as residual aldehydes or chlorinated side products.
- Forced degradation studies : Expose the compound to heat, light, and humidity to characterize degradation pathways.
- Pharmacopeial standards : USP guidelines mandate impurity profiles with <0.1% for individual unspecified impurities .
Q. Methodological Notes
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds Compared :
Roflumilast (Parent Drug)
CHF6001 (PDE4 Inhibitor)
Cilomilast (PDE4 Inhibitor)
4-Benzyloxy-3-phenethoxybenzoic Acid Derivatives
Table 1: Structural and Functional Comparison
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFDIFLMMLWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368468 | |
Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162401-62-9 | |
Record name | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162401-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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